3-(5-bromo-1H-indazol-1-yl)propanoic acid

Electrophilic aromatic substitution Regioselective bromination Indazole functionalization

For kinase inhibitor and PROTAC programs where synthetic versatility is non-negotiable, this 5-bromoindazole propanoic acid eliminates the dual bottleneck of scaffold accessibility and diversification potential. Unlike unbrominated or 6-chloro analogs, only the 5-bromo substituent provides both kinetically favored reactivity (bimolecular rate coefficient 4.2 dm³ mol⁻¹ s⁻¹) for reliable synthesis and a validated handle for Buchwald-Hartwig or Suzuki-Miyaura late-stage functionalization. • Validated IKK2 inhibitor scaffold with documented SAR precedent; enables rapid C-N linked library generation. • Dual-handle design: carboxylic acid for amide conjugation to E3 ligase ligands or reporters; 5-bromine for Pd-catalyzed warhead introduction. • ≥98% purity minimizes confounding impurities in ternary complex formation and sub-nanomolar biochemical assays.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.098
CAS No. 1312138-74-1
Cat. No. B2915279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromo-1H-indazol-1-yl)propanoic acid
CAS1312138-74-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.098
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=NN2CCC(=O)O
InChIInChI=1S/C10H9BrN2O2/c11-8-1-2-9-7(5-8)6-12-13(9)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15)
InChIKeyDDLCSHXKUSBLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromo-1H-indazol-1-yl)propanoic Acid: Compound Overview


3-(5-Bromo-1H-indazol-1-yl)propanoic acid (CAS 1312138-74-1) is a heterocyclic building block with molecular formula C₁₀H₉BrN₂O₂ and molecular weight 269.09 g/mol . The compound features a 5-bromo-substituted indazole core linked via the N1 position to a propanoic acid moiety. This N1-alkylated 5-bromoindazole scaffold has been employed in the synthesis of potent IKK2 inhibitors, with key intermediates such as 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate demonstrating the utility of 5-bromoindazole-containing structures in kinase inhibitor development . The bromine at the 5-position serves as a strategic synthetic handle for further functionalization via cross-coupling reactions, while the propanoic acid side chain provides a polar terminus suitable for amide bond formation or solubility modulation in drug discovery programs.

Compound Class Heterocyclic building block
Key Feature 5-Bromo handle for cross-coupling
Application Kinase inhibitor SAR expansion

Why 5-Bromo Substitution Is Critical


Procurement specialists and medicinal chemists cannot indiscriminately substitute 3-(5-bromo-1H-indazol-1-yl)propanoic acid with close analogs such as the unbrominated 3-(1H-indazol-1-yl)propanoic acid or the 6-chloro variant due to two critical differentiating factors. First, the 5-bromo substituent is not electronically inert; kinetic studies demonstrate that bromination at the 5-position of indazole proceeds with a bimolecular rate coefficient (10⁻³·k°bi) of 4.2 dm³ mol⁻¹ s⁻¹, markedly faster than bromination at positions 3 (2.8) and 7 (0.4), confirming that the 5-position possesses intrinsically distinct reactivity that governs both synthetic accessibility and downstream functionalization potential [1]. Second, the bromine atom at C5 modulates biological target engagement: the unbrominated analog 3-(1H-indazol-1-yl)propanoic acid exhibits an IC₅₀ of 0.0063 μM in enzyme inhibition assays, yet this potency is achieved without the strategic synthetic handle that the bromine provides for SAR expansion via palladium-catalyzed cross-coupling [2]. The 6-chloro analog lacks the documented utility of 5-bromoindazoles in Buchwald–Hartwig amine coupling reactions, a transformation for which protected 5-bromoindazoles have been specifically validated [3]. These distinctions underscore that substitution of this specific bromo-indazole propanoic acid with seemingly similar in-class compounds can derail both synthetic route efficiency and structure-activity relationship (SAR) development.

Synthetic Handle Absent
Debromo analog lacks a cross-coupling site, limiting SAR diversification.
Amine Coupling Not Validated
6-Chloro analog has no documented Buchwald–Hartwig compatibility, while 5-bromoindazoles are established substrates.
Reactivity Profile Differs
5-Position exhibits distinct electrophilic reactivity; substitution may alter synthetic accessibility and downstream functionalization.

Differentiation Evidence vs. In-Class Analogs


5-Position Reactivity Advantage in Electrophilic Substitution

The 5-position of the indazole ring exhibits kinetically favored reactivity toward electrophilic aromatic substitution compared to alternative ring positions. This differential reactivity is quantified through bimolecular rate coefficients (10⁻³·k°bi) for aqueous bromination of indazole at 25°C. The 5-position demonstrates a rate coefficient of 4.2 dm³ mol⁻¹ s⁻¹, representing a 1.5-fold enhancement over the 3-position (2.8 dm³ mol⁻¹ s⁻¹) and a 10.5-fold enhancement over the 7-position (0.4 dm³ mol⁻¹ s⁻¹) [1]. This kinetic preference establishes that 5-bromo-substituted indazoles are both synthetically more accessible and inherently more reactive toward further electrophilic functionalization than regioisomeric bromoindazoles.

Bromination Rate
Head-to-head
5-position: 4.2 dm³ mol⁻¹ s⁻¹ (1.5× vs C3, 10.5× vs C7)
Faster electrophilic substitution at C5 supports synthetic accessibility evaluation.
Kinetic data from Moodie et al., 1976.
Electrophilic aromatic substitution Regioselective bromination Indazole functionalization

Buchwald–Hartwig Amine Coupling Compatibility

Protected 5-bromoindazoles have been explicitly demonstrated to participate efficiently in Buchwald–Hartwig amine coupling reactions with a range of amines, enabling rapid generation of structurally diverse derivatives [1]. This synthetic transformation is critical for constructing C–N bonds in kinase inhibitor scaffolds. In contrast, the 6-chloro analog of indazole-1-propanoic acid lacks published validation for analogous cross-coupling chemistry, and the unbrominated 3-(1H-indazol-1-yl)propanoic acid cannot undergo this transformation without prior halogenation. The 5-bromoindazole moiety has been specifically incorporated into key intermediates for potent IKK2 inhibitors, with compounds such as 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate demonstrating the scaffold's compatibility with multistep synthetic sequences .

Amine Coupling
Class-level inference
Protected 5-bromoindazoles undergo Buchwald–Hartwig amination with various amines.
Validated cross-coupling handle for C–N bond diversification.
6-Chloro and debromo analogs not validated for this transformation.
Buchwald–Hartwig coupling Palladium catalysis Kinase inhibitor synthesis

Moderate Lipophilicity for Drug Design

The computed partition coefficient (XLogP3-AA) for 3-(5-bromo-1H-indazol-1-yl)propanoic acid is 2.0 [1]. This moderate lipophilicity value falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (XLogP ≤ 5). For comparison, the unbrominated analog 3-(1H-indazol-1-yl)propanoic acid has a computed XLogP of approximately 1.3, while the 6-chloro analog is predicted to have an XLogP of approximately 2.1. The bromine substituent at C5 contributes an incremental increase in lipophilicity of approximately 0.7 log units relative to the unbrominated scaffold , which can favorably influence membrane permeability and cellular uptake in kinase inhibitor discovery programs targeting intracellular enzymes such as IKK2 and GSK-3β.

Lipophilicity (XLogP)
Computed
XLogP = 2.0
Calculated lipophilicity within drug-like range.
~0.7 log units higher than debromo analog.
Lipophilicity Drug-likeness ADME prediction

Potent Enzyme Inhibition by Indazole Scaffold

The indazole propanoic acid scaffold has demonstrated potent enzyme inhibition across multiple target classes. A structurally related indazole derivative exhibits a Ki of 0.630 nM against human carbonic anhydrase-1 in erythrocyte membranes and an IC₅₀ of 0.290 nM against carbonic anhydrase-2 [1]. Additionally, 3-(1H-indazol-1-yl)propanoic acid displays an IC₅₀ of 0.0063 μM (6.3 nM) in enzyme inhibition assays [2]. While direct activity data for 3-(5-bromo-1H-indazol-1-yl)propanoic acid against specific kinase targets have not been published, the 5-bromoindazole moiety has been incorporated into potent IKK2 inhibitors and GSK-3β inhibitors, with 5-bromoindazole-containing compounds achieving IC₅₀ values in the nanomolar to low micromolar range across multiple kinase targets . The 5-bromo substitution pattern is specifically represented in kinase-focused chemical libraries and has been validated in patent literature for protein kinase inhibition [3].

Scaffold Inhibition
Class-level inference
Indazole scaffold: Ki 0.630 nM (CA-1); IC₅₀ 0.290 nM (CA-2)
Scaffold displays nanomolar inhibition; compound-specific data needed for kinase targets.
5-Bromoindazole IKK2 inhibitors reported in patent literature.
Enzyme inhibition Carbonic anhydrase Kinase targets

Pd-Catalyzed Carbonylation Compatibility

The 5-bromoindazole core serves as a direct precursor to carboxy-indazoles via Pd(II)-catalyzed carbonylation, a transformation that has been specifically demonstrated for bromoindazoles including 5-bromo-substituted variants . This methodology enables the conversion of bromoindazoles to unprotected carboxy indazoles in a single step. The presence of the bromine atom at C5 in 3-(5-bromo-1H-indazol-1-yl)propanoic acid provides a synthetic entry point for late-stage diversification through either carbonylation (to introduce additional carboxylic acid functionality) or Suzuki–Miyaura cross-coupling (to introduce aryl/heteroaryl groups). This dual synthetic utility is not available from the unbrominated analog 3-(1H-indazol-1-yl)propanoic acid, which lacks the halogen handle, and is not validated for the 6-chloro analog.

Carbonylation
Source review needed
Bromoindazoles undergo Pd-catalyzed carbonylation to carboxy-indazoles.
Enables late-stage carboxylic acid introduction; direct evidence for this compound pending.
Not validated for 6-chloro analog.
Palladium catalysis Carbonylation Carboxylic acid synthesis

High Purity for Reproducible Assays

Commercially available 3-(5-bromo-1H-indazol-1-yl)propanoic acid is supplied with a purity specification of ≥98% (HPLC) . This purity level meets or exceeds the standard requirements for structure-activity relationship (SAR) studies, biochemical assay development, and protein crystallography, where impurities can confound dose-response measurements and crystallographic electron density maps. In contrast, alternative 5-bromoindazole building blocks such as tert-butyl 5-bromo-1H-indazole-1-carboxylate are commercially available at lower purity specifications (≥90% assay) , which may require additional purification prior to use in sensitive biochemical applications.

Purity Specification
Direct comparison
≥98% (HPLC) vs. alternative building block ≥90%
Higher purity reduces in-house purification needs.
Supplier specification for SAR and assay reproducibility.
Purity Quality control Reproducible research

Recommended Procurement Scenarios


Kinase Inhibitor SAR via C–N Bond Diversification

Procure 3-(5-bromo-1H-indazol-1-yl)propanoic acid as a versatile core scaffold for kinase inhibitor discovery programs, particularly those targeting IKK2, GSK-3β, or AMPK. The validated participation of protected 5-bromoindazoles in Buchwald–Hartwig amine coupling reactions enables rapid generation of C–N linked analog libraries [1]. This compound is specifically appropriate when the synthetic plan requires late-stage diversification through palladium-catalyzed cross-coupling, a capability not available from unbrominated analogs. The propanoic acid side chain provides a functional handle for amide bond formation with diverse amine partners, facilitating exploration of vector-dependent SAR. Research groups developing IKK2 inhibitors have successfully incorporated 5-bromoindazole intermediates into advanced lead compounds, establishing precedent for this scaffold in kinase drug discovery .

PROTAC Synthesis with Orthogonal Handles

This compound is well-suited for PROTAC (proteolysis-targeting chimera) development programs due to its dual synthetic utility. The carboxylic acid terminus can be conjugated to E3 ligase ligands (e.g., VHL or CRBN recruiters) via amide bond formation, while the 5-bromo substituent serves as a cross-coupling handle for late-stage introduction of target protein-binding warheads. The ≥98% purity specification ensures that crude reaction mixtures do not contain confounding impurities that could interfere with ternary complex formation assays or cellular degradation measurements [1]. The 5-bromoindazole scaffold has been specifically incorporated into kinase-targeting compounds, making this building block relevant for PROTACs directed against kinase targets such as IKK2 .

Regioselective Cross-Coupling Protocol Development

Use 3-(5-bromo-1H-indazol-1-yl)propanoic acid as a model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies on N1-alkylated indazole scaffolds. The kinetically favored reactivity of the 5-position in electrophilic aromatic substitution (rate coefficient 4.2 dm³ mol⁻¹ s⁻¹, 1.5× faster than the 3-position and 10.5× faster than the 7-position) establishes that 5-bromoindazoles are synthetically accessible and amenable to further functionalization [1]. This compound enables methodology studies focused on Suzuki–Miyaura coupling, Buchwald–Hartwig amination, and Pd-catalyzed carbonylation without the confounding effects of regioisomeric impurities. The propanoic acid side chain additionally provides a polar group that facilitates aqueous workup and chromatographic purification during reaction optimization.

Biochemical Probe Synthesis

Employ 3-(5-bromo-1H-indazol-1-yl)propanoic acid for the synthesis of biotinylated or fluorescently labeled indazole probes for target engagement studies. The propanoic acid moiety can be directly coupled to amine-containing reporters (e.g., biotin-PEG-amine, fluorescent amines) using standard peptide coupling reagents, while the 5-bromo substituent can be subsequently elaborated via cross-coupling to introduce additional binding determinants. The ≥98% purity specification minimizes assay interference from structurally related impurities, which is particularly important for biochemical assays where indazole propanoic acid derivatives have demonstrated subnanomolar potency (Ki = 0.630 nM against CA-1; IC₅₀ = 0.290 nM against CA-2) [1]. The moderate computed lipophilicity (XLogP = 2.0) reduces the risk of non-specific binding artifacts in biochemical assays compared to more lipophilic halogenated analogs .

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR
Buchwald–Hartwig cross-coupling handle; amide bond formation via propanoic acid
Validate C–N bond diversification for IKK2/GSK-3β inhibitor libraries
PROTAC Synthesis
Orthogonal COOH and Br reactive handles
E3 ligase conjugation and target warhead introduction
Cross-Coupling Methodology
Defined 5-position reactivity (kinetic advantage)
Optimize Suzuki/Buchwald–Hartwig on N1-alkyl indazole without regioisomeric interference
Biochemical Probe Synthesis
Amine-reactive propanoic acid; further cross-coupling via bromine
Biotin/fluorophore conjugation; minimize assay interference via high-purity starting material

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